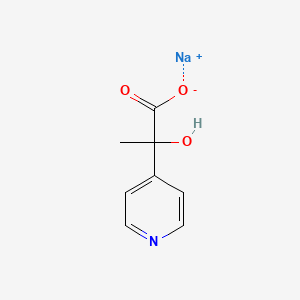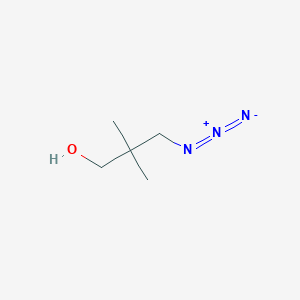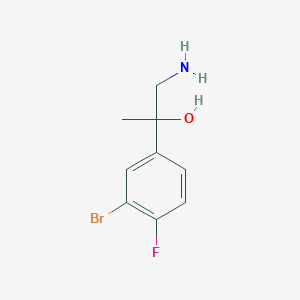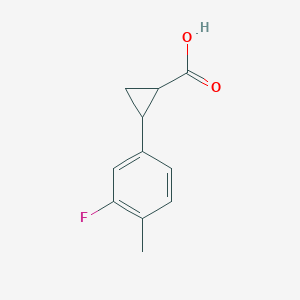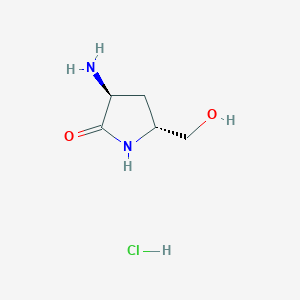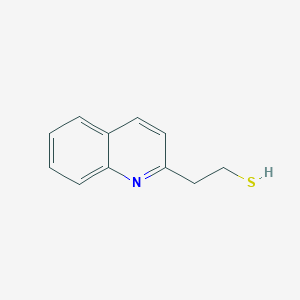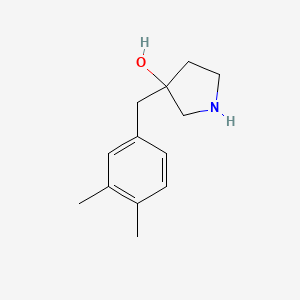
4-(Tetrahydrofuran-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydrofuran-3-yl)butan-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tetrahydrofuran-3-yl)butan-2-one can be synthesized through a two-step process involving the hydrogenation and deoxygenation of furfuralacetone. The first step involves the hydrogenation of furfuralacetone to form 4-(tetrahydrofuran-2-yl)butan-2-ol. This intermediate is then deoxygenated to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow hydrogenation and deoxygenation processes. These methods utilize commercial catalysts and are optimized for high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tetrahydrofuran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biofuels and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-2-one: A similar compound with the ketone group at a different position.
4-(Tetrahydrofuran-2-yl)butan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
2-Methyl-1,6-dioxaspiro[4.4]nonane: Another related compound with a different ring structure.
Uniqueness
4-(Tetrahydrofuran-3-yl)butan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(oxolan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)2-3-8-4-5-10-6-8/h8H,2-6H2,1H3 |
InChI Key |
YBFSZRYVLQBMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





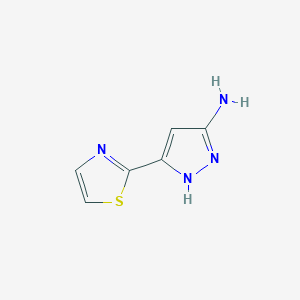
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)


